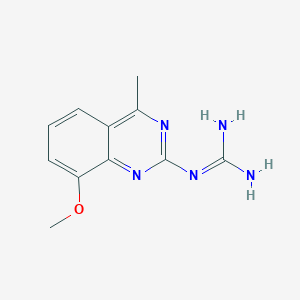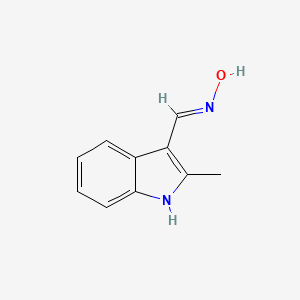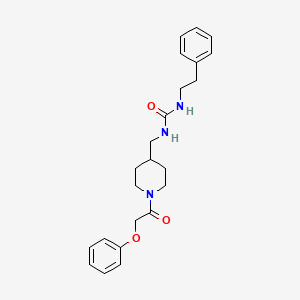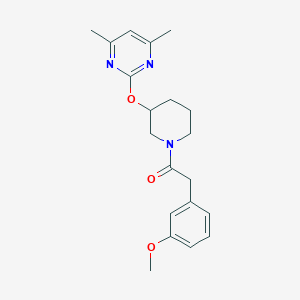
N-(8-metoxi-4-metilquinazolin-2-il)guanidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-methoxy-4-methylquinazolin-2-yl)guanidine is a compound that can be associated with a class of guanidine derivatives known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the potential characteristics and applications of N-(8-methoxy-4-methylquinazolin-2-yl)guanidine. For instance, guanidine derivatives have been shown to exhibit anti-inflammatory activity , adrenergic blocking effects , and potential as anticancer agents .
Synthesis Analysis
The synthesis of related guanidine compounds involves various strategies. For example, the synthesis of N,N',N''-trisubstituted guanidines with anti-inflammatory properties was achieved by linking a thiazolylguanidine moiety to a quinoline ring . Similarly, N-substituted 3,4-dihydroquinazolines, which are rigid analogues of phenylguanidines, were synthesized and tested for their biological activity . The synthesis of 2-aminoquinazolines from ortho-fluorobenzaldehydes using guanidine carbonate was also explored, yielding a range of products . These methods could potentially be adapted for the synthesis of N-(8-methoxy-4-methylquinazolin-2-yl)guanidine.
Molecular Structure Analysis
The molecular structure of guanidine derivatives is crucial for their biological activity. Crystallographic data of a related compound, N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine, revealed a unique binding mode to the hDDAH-1 enzyme, which is significant for its inhibitory activity . The structural modifications in guanidine derivatives, such as the introduction of methoxy and methyl groups in the quinazoline ring, could influence the binding interactions and thus the biological efficacy of N-(8-methoxy-4-methylquinazolin-2-yl)guanidine.
Chemical Reactions Analysis
The chemical reactivity of guanidine derivatives is influenced by their functional groups and molecular framework. For instance, the presence of electron-donating or withdrawing groups on the quinazoline ring can affect the outcome of reactions, as seen in the synthesis of 2-aminoquinazolines . The formation of 2-guanidino-4-methylquinazolines as byproducts in a three-component synthesis highlights the potential for unexpected reactions involving guanidine derivatives . These insights could be relevant for understanding the chemical behavior of N-(8-methoxy-4-methylquinazolin-2-yl)guanidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidine derivatives are determined by their molecular structures. For example, the introduction of a methoxy group in the quinazoline ring was found to enhance the blood-brain barrier penetration of an anticancer agent . The solubility, stability, and overall pharmacokinetic profile of guanidine derivatives can be significantly affected by such structural modifications. Therefore, the physical and chemical properties of N-(8-methoxy-4-methylquinazolin-2-yl)guanidine would likely be influenced by its methoxy and methyl substituents.
Aplicaciones Científicas De Investigación
Aplicaciones Antimaláricas
4(3H)-quinazolinona y sus derivados han sido estudiados por su posible uso en tratamientos antimaláricos . La estructura única de estos compuestos puede interferir con el ciclo de vida de los parásitos de la malaria, lo que los convierte en un área prometedora de investigación en la lucha contra la malaria.
Aplicaciones Antitumorales
Estos compuestos también se han explorado por sus propiedades antitumorales . Pueden inhibir el crecimiento de las células cancerosas o inducir la apoptosis, que es la muerte celular programada. Esto podría utilizarse potencialmente en el desarrollo de nuevas terapias contra el cáncer.
Aplicaciones Anticonvulsivas
Los derivados de la 4(3H)-quinazolinona han demostrado potencial como anticonvulsivos . Pueden ayudar a reducir la frecuencia y la gravedad de las convulsiones en personas con epilepsia u otras afecciones neurológicas.
Aplicaciones Fungicidas
Estos compuestos han demostrado propiedades fungicidas . Podrían utilizarse potencialmente en el desarrollo de nuevos tratamientos para infecciones fúngicas, o en aplicaciones agrícolas para proteger los cultivos de patógenos fúngicos.
Aplicaciones Antimicrobianas
4(3H)-quinazolinona y sus derivados se han encontrado que tienen efectos antimicrobianos . Esto los convierte en un posible candidato para el desarrollo de nuevos antibióticos para combatir infecciones bacterianas.
Aplicaciones Antiinflamatorias
Estos compuestos han demostrado potencial como agentes antiinflamatorios . Podrían utilizarse potencialmente en el tratamiento de afecciones caracterizadas por inflamación, como la artritis o la enfermedad inflamatoria intestinal.
Propiedades
IUPAC Name |
2-(8-methoxy-4-methylquinazolin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-7-4-3-5-8(17-2)9(7)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVBIIAYDZYJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)N=C(N)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345975 |
Source


|
| Record name | N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329213-13-0 |
Source


|
| Record name | N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)




![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide](/img/structure/B2516960.png)
![4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine](/img/structure/B2516962.png)

![N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B2516964.png)

![N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide](/img/structure/B2516968.png)


![3-(4-Methoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2516974.png)